N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide
Overview
Description
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide are the 5-HT 1A and 5-HT 2A receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and other neurological processes .
Mode of Action
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors . It acts as a partial agonist at the 5-HT 1A receptor and as an antagonist at the 5-HT 2A receptor . This means it can both activate the 5-HT 1A receptor to a lesser extent than a full agonist and block the action of other agonists at the 5-HT 2A receptor .
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 2A receptors affects the serotonin system . This system is involved in numerous biochemical pathways that regulate various physiological processes, including mood, appetite, sleep, and cognition .
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to changes in mood and cognition . Its potential as an anticancer agent has also been suggested, with some studies showing it can inhibit the proliferation of certain cancer cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
The compound N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide has shown significant affinity to both 5-HT 1A and 5-HT 2A receptors . This suggests that it may interact with these receptors in biochemical reactions. The nature of these interactions could involve binding to the receptors, potentially influencing their activity.
Cellular Effects
It has been suggested that the compound may have anticancer properties . In studies, it has shown potential as an anti-proliferative agent on HCT116 Colon Cancer Cell line .
Molecular Mechanism
Its affinity for 5-HT 1A and 5-HT 2A receptors suggests that it may exert its effects at the molecular level through interactions with these receptors . This could involve binding interactions with these biomolecules, potentially leading to changes in their activity and subsequent changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline derivatives with bromoacetyl bromide in an aqueous basic medium to form electrophilic intermediates. These intermediates then react with piperazine derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{2-Hydroxy-3-[4-(mesitylsulfonyl)-1-piperazinyl]propoxy}phenyl)acetamide: This compound has a similar structure but includes a mesitylsulfonyl group.
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core structure and have been studied for their pharmacological activities.
Uniqueness
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-17(25)22-18-7-9-21(10-8-18)27-16-20(26)15-23-11-13-24(14-12-23)19-5-3-2-4-6-19/h2-10,20,26H,11-16H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZWQGMEKPTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963874 | |
Record name | N-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47553-76-4 | |
Record name | Acetamide, N-(4-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047553764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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